molecular formula C6H3BrClNO3 B097502 2-Bromo-4-chloro-6-nitrophenol CAS No. 15969-10-5

2-Bromo-4-chloro-6-nitrophenol

Cat. No. B097502
CAS No.: 15969-10-5
M. Wt: 252.45 g/mol
InChI Key: POBOBTAMSJHELX-UHFFFAOYSA-N
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Patent
US06372770B1

Procedure details

A solution of 2-bromo-4-chloro-phenol (99.24 g, 480 mmol) in acetic acid (110 ml) and acetic anhydride (125 ml) was cooled to −10° C. Within 1 hour a solution containing 100% nitric acid (33 ml) and acetic acid (40 ml) was added between −10° and −5° C., with stirring. The mixture was stirred for an additional 1.5 hours at 0-5° C., then the suspension poured onto 300 g of ice in 700 ml of water and stirred for a further 0.5 hour. The solid was collected, washed, and dried to give 97.12 g (80.1%) of the title compound (mp 121-2° C.).
Quantity
99.24 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Three
Yield
80.1%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].[N+:10]([O-])([OH:12])=[O:11]>C(O)(=O)C.C(OC(=O)C)(=O)C.O>[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([N+:10]([O-:12])=[O:11])[C:3]=1[OH:9]

Inputs

Step One
Name
Quantity
99.24 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)Cl)O
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
33 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
ice
Quantity
300 g
Type
reactant
Smiles
Name
Quantity
700 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added between −10° and −5° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for an additional 1.5 hours at 0-5° C.
Duration
1.5 h
STIRRING
Type
STIRRING
Details
stirred for a further 0.5 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 97.12 g
YIELD: PERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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